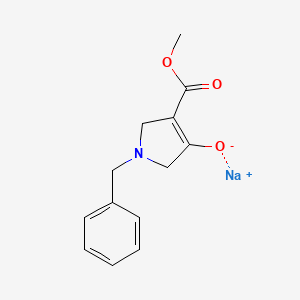
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
Descripción general
Descripción
The compound is a sodium salt of a pyrrolidine derivative. Pyrrolidines are five-membered ring structures containing nitrogen, and they are key components in many pharmaceuticals and complex natural products .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen and four carbon atoms. It also has a benzyl group and a methoxycarbonyl group attached to the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various substituted pyrrolidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrrolidine derivatives have diverse properties due to the different substituents that can be attached to the ring .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes
A review highlights the use of sodium percarbonate (SPC) as an eco-friendly and economical alternative for remediating water and soil contaminated with organic compounds. The review discusses the catalysis and application of percarbonate-based advanced oxidation processes (P-AOPs) for degrading emerging contaminants, offering a guideline for future scientific progress and practical direction in sustainable carbon catalysis and green chemistry (Liu et al., 2021).
Environmental Remediation
Research on sodium percarbonate's application in environmental remediation highlights its efficiency in degrading certain aromatic hydrocarbons and chlorinated solvents. The study reviews its chemical properties, reactions, and factors affecting its application in remediating contaminated environments (Pereira & Freitas, 2020).
Sodium-ion Batteries
An article reviewing the structure and dynamics of fluorophosphate Na-ion battery cathodes discusses the potential of sodium-ion cathodes to compete with conventional lithium-ion cathodes. It examines the limitations in sodium-extraction and suggests methods to enhance battery performance (Dacek et al., 2016).
CO2 Capture and Reuse
A report describes research on dry regenerable sorbents for carbon dioxide concentration from flue gas, highlighting the potential of sodium-based processes to be less energy-intensive and more economical than liquid amine sorption systems (Green et al., 2003).
Sodium Bicarbonate Production
A review focuses on the production of sodium bicarbonate from CO2 reuse processes. It compares different production processes and discusses the environmental and economic feasibility of using sodium bicarbonate in various industries, highlighting the importance of sustainable practices (Bonfim-Rocha et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3.Na/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10;/h2-6,15H,7-9H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANURJFIVGAKHQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(1-methyl-1H-indazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1408403.png)
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1408404.png)
![1-(4-Fluorophenoxy)-3-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}propan-2-ol](/img/structure/B1408406.png)
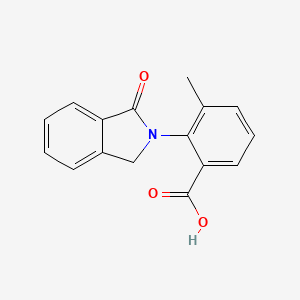
[(piperidin-4-yl)methyl]amine](/img/structure/B1408410.png)
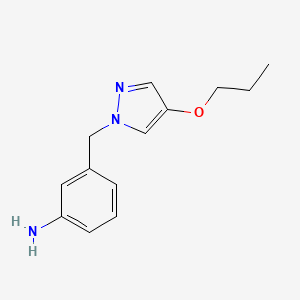

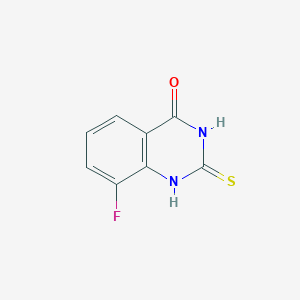
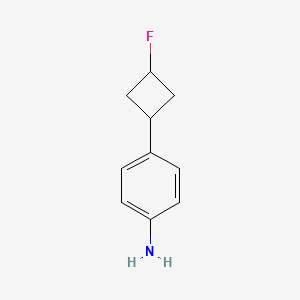

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol](/img/structure/B1408421.png)
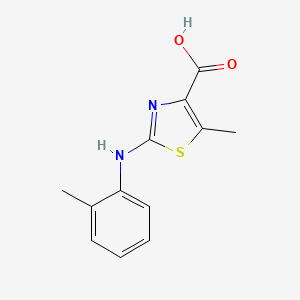
![N-[(4-bromo-2-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1408423.png)
![{1-[(5-Bromopyridin-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1408424.png)